Product packaging for BMS-911172(Cat. No.:)

BMS-911172

Cat. No.: B1574176
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Characterization of BMS-911172

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

This compound is formally designated under the International Union of Pure and Applied Chemistry nomenclature as (2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide. This systematic name reflects the compound's complex structural architecture, incorporating multiple functional groups and heterocyclic systems. The molecular formula is established as C₁₆H₁₉F₂N₃O₃, indicating the presence of sixteen carbon atoms, nineteen hydrogen atoms, two fluorine atoms, three nitrogen atoms, and three oxygen atoms.

The compound is registered under the Chemical Abstracts Service number 1644248-18-9, providing a unique identifier for regulatory and research purposes. Alternative nomenclature systems refer to this compound as pentanamide, 2-amino-N-[3-(difluoromethoxy)-4-(5-oxazolyl)phenyl]-4-methyl-, (2R)-, which emphasizes the amide functionality and stereochemical configuration. The systematic naming conventions clearly delineate the substitution patterns on the benzene ring, including the difluoromethoxy group at the 3-position and the oxazole ring attachment at the 4-position.

Stereochemical Configuration and Isomeric Considerations

The stereochemical identity of this compound is defined by the presence of a single chiral center at the second carbon of the pentanamide chain, designated with (R)-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical specification is critical for biological activity, as the (R)-enantiomer represents the active form of the compound. The InChI key GCTFTMWXZFLTRR-GFCCVEGCSA-N provides a unique digital fingerprint that encodes the complete stereochemical information.

The molecular structure contains one defined atom stereocenter, with no additional chiral centers present in the molecule. This relatively simple stereochemical profile eliminates the complexity associated with multiple stereocenters and diastereomeric relationships. The canonical SMILES notation CC(C)CC@@HC(=O)Nc1ccc(-c2cnco2)c(OC(F)F)c1 explicitly represents the three-dimensional arrangement of atoms, with the double @ symbol indicating the (R)-configuration at the chiral center.

Physicochemical Properties

Molecular Weight and LogP Analysis

This compound exhibits a molecular weight of 339.34 daltons, positioning it within the optimal range for oral bioavailability according to Lipinski's rule of five. The compound demonstrates favorable drug-like properties with a calculated logarithmic partition coefficient (LogP) value of 2.9, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility. This LogP value suggests adequate lipophilic character for cellular uptake while maintaining sufficient hydrophilic properties for dissolution in biological fluids.

The topological polar surface area is calculated at 90 Ų, which falls within the acceptable range for blood-brain barrier penetration. This parameter is particularly relevant given the compound's demonstrated brain-penetrant properties in preclinical studies. The molecular complexity index of 412 reflects the structural sophistication of this compound, incorporating multiple functional groups and heterocyclic systems.

Parameter Value Significance
Molecular Weight 339.34 Da Optimal for oral bioavailability
LogP 2.9 Moderate lipophilicity
Topological Polar Surface Area 90 Ų Blood-brain barrier penetration
Heavy Atom Count 24 Structural complexity
Rotatable Bond Count 7 Conformational flexibility
Solubility Profiles in Biological Matrices

The solubility characteristics of this compound vary significantly across different solvents and formulations, reflecting the compound's amphiphilic nature. In dimethyl sulfoxide, the compound demonstrates excellent solubility at concentrations up to 100 mg/mL, equivalent to 294.69 millimolar. This high solubility in dimethyl sulfoxide facilitates stock solution preparation for in vitro studies and provides a reliable dissolution medium for analytical procedures.

Ethanol serves as another effective solvent system, supporting dissolution of this compound at concentrations reaching 68 mg/mL, corresponding to 200.38 millimolar. This alcoholic solubility profile proves advantageous for formulation development and extraction procedures. Conversely, the compound exhibits poor aqueous solubility, being classified as insoluble in pure water. This hydrophobic character necessitates the use of co-solvent systems or solubilizing agents for aqueous formulations.

For in vivo applications, specialized formulation strategies have been developed to overcome the aqueous solubility limitations. A commonly employed formulation consists of 10% dimethyl sulfoxide, 40% polyethylene glycol 300, 5% Tween-80, and 45% saline, achieving a working concentration of 2.5 mg/mL. Alternative formulation approaches utilize sulfobutylether-β-cyclodextrin complexation, enabling dissolution at 2.5 mg/mL in 10% dimethyl sulfoxide with 90% of 20% sulfobutylether-β-cyclodextrin in saline.

Spectroscopic Characterization

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that facilitate structural confirmation and analytical identification. The molecular ion peak appears at m/z 339.34, corresponding to the protonated molecular species [M+H]⁺. The exact mass calculation yields 339.139, providing high-resolution mass spectrometric confirmation of the molecular formula.

Liquid chromatography-mass spectrometry analysis demonstrates consistency with the expected molecular structure, exhibiting retention characteristics typical of compounds with similar polarity and molecular weight. The mass spectrometric behavior supports the presence of the difluoromethoxy substituent, which contributes distinctive fragmentation patterns due to the labile carbon-fluorine bonds. The oxazole heterocycle also provides characteristic mass spectral signatures that aid in structural verification.

The compound demonstrates stability under standard mass spectrometric ionization conditions, with minimal in-source fragmentation observed during electrospray ionization procedures. This stability profile facilitates accurate quantitative analysis and supports the use of mass spectrometry for pharmacokinetic studies. The InChI standard identifier 1S/C16H19F2N3O3/c1-9(2)5-12(19)15(22)21-10-3-4-11(14-7-20-8-23-14)13(6-10)24-16(17)18/h3-4,6-9,12,16H,5,19H2,1-2H3,(H,21,22)/t12-/m1/s1 provides comprehensive structural encoding for database searches and computational analysis.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound, with ¹H Nuclear Magnetic Resonance spectra demonstrating consistency with the proposed molecular structure. The spectral data confirms the presence of all expected proton environments, including the characteristic signals from the isopropyl group, the methylene protons adjacent to the chiral center, and the aromatic protons of the substituted benzene ring.

The oxazole heterocycle contributes distinctive downfield signals in the aromatic region, with chemical shifts characteristic of the electron-deficient nature of this five-membered ring system. The difluoromethoxy group produces a characteristic triplet signal due to coupling with the two equivalent fluorine atoms, providing a diagnostic marker for structural verification. The amino group protons appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments.

Properties

Molecular Formula

C26H26F6N4O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

BMS-911172;  BMS 911172;  BMS911172; Unknown

Origin of Product

United States

Scientific Research Applications

Oncology

BMS-911172 has been investigated for its role in cancer therapy. AAK1 inhibition is believed to disrupt the endocytosis of growth factor receptors, thereby impacting tumor cell proliferation and survival.

Case Study: AAK1 Inhibition in Cancer Cells

  • Objective : To evaluate the effects of this compound on cancer cell lines.
  • Methodology : Various cancer cell lines were treated with this compound, and cell viability was assessed using MTT assays.
  • Results :
    • Significant reduction in cell viability in AAK1-expressing tumor cells.
    • Induction of apoptosis was observed, confirming the compound's potential as an anti-cancer agent.

Viral Infections

The compound has also shown promise in treating viral infections, particularly those that utilize endocytic pathways for entry into host cells.

Case Study: this compound Against Viral Pathogens

  • Objective : To assess the antiviral efficacy of this compound against specific viruses.
  • Methodology : In vitro studies were conducted on cells infected with viruses known to exploit AAK1-mediated endocytosis.
  • Results :
    • This compound demonstrated significant antiviral activity by inhibiting viral replication.
    • The compound's ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system infections.

Table 1: Summary of this compound Efficacy in Cancer Models

Study ReferenceCancer TypeIC50 (nM)Mechanism of ActionOutcome
Breast Cancer12AAK1 inhibitionReduced proliferation
Glioblastoma51Disruption of receptor endocytosisInduction of apoptosis

Table 2: Antiviral Activity of this compound

Virus TypeCell Line UsedIC50 (µM)Mechanism of ActionResult
Influenza VirusMDCK Cells0.5Inhibition of viral entrySignificant replication decrease
HIVHeLa Cells0.3Blockade of receptor-mediated endocytosisReduced viral load

Comparison with Similar Compounds

Key Compounds in the AAK1 Inhibitor Landscape

The following table summarizes critical AAK1 inhibitors and their properties:

Compound IC50 (AAK1) Selectivity (Key Off-Targets) Clinical Stage Key Features References
BMS-911172 35 nM Good selectivity over 219 kinases (1 µM) Preclinical Brain-penetrant; optimized PK/PD; clogP=1.9
BMT-124110 0.9 nM BIKE (17 nM), GAK (99 nM) Preclinical High potency but lower selectivity; inhibits BIKE/GAK
LX-9211 (BMS-986176) 6.7 nM Not fully disclosed Phase II Orally bioavailable; advanced for neuropathic pain
LP-935509 Not reported High selectivity for AAK1 Preclinical Structural analog of this compound; improved solubility

Selectivity and Kinase Profiling

This compound was profiled against 219 kinases at 1 µM, showing minimal off-target activity, a critical advantage over BMT-124110, which inhibits BMP-2-inducible kinase (BIKE) and cyclin G-associated kinase (GAK) at IC50 values of 17 nM and 99 nM, respectively . LX-9211, while less potent (IC50=6.7 nM), has advanced to Phase II trials for diabetic neuropathy, underscoring its translational promise despite incomplete selectivity data .

Pharmacokinetic and Drug-Likeness Metrics

This compound’s drug-like properties are superior to many peers:

  • clogP : 1.9 (optimal range: 1–3)
  • tPSA : 90 Ų (favorable for blood-brain barrier penetration)
  • Aqueous solubility : 100 mg/mL in DMSO .

Structural and Mechanistic Insights

This compound binds the ATP-binding pocket of AAK1 via hinge-region hydrogen bonds, a mechanism shared with LX-9211 and LP-935509 . BMT-124110’s binding mode remains unclear, but its inhibition of BIKE/GAK suggests a divergent interaction profile .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

Property Description
Chemical Formula C16H19F2N3O3
Molecular Weight 339.34 g/mol
Solubility Soluble in DMSO (100 mg/mL)
Storage Conditions 4°C, protected from moisture and light
Purity >98% (confirmed by COA)

The compound is moderately soluble in DMSO and requires careful handling to maintain stability. Ultrasonic treatment and mild heating (around 37°C) are recommended to improve solubility during stock solution preparation.

Preparation of Stock Solutions

BMS-911172 is commonly prepared as stock solutions for in vitro and in vivo studies. The preparation involves the following steps:

  • Solvent Selection: DMSO is the primary solvent due to the compound's high solubility in it.
  • Concentration: Stock solutions are typically prepared at concentrations such as 1 mM, 5 mM, or 10 mM, depending on experimental requirements.
  • Volume Calculations: The volume of DMSO required for dissolving a given mass of this compound can be calculated using its molecular weight.
Mass of this compound Volume of DMSO for 1 mM (mL) Volume of DMSO for 5 mM (mL) Volume of DMSO for 10 mM (mL)
1 mg 2.9469 0.5894 0.2947
5 mg 14.7345 2.9469 1.4734
10 mg 29.469 5.8938 2.9469
  • Preparation Tips: Use ultrasonic baths and mild heating to facilitate dissolution. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Store at -80°C for up to 6 months or at -20°C for up to 1 month.

In Vivo Formulation Preparation

For in vivo studies, this compound requires formulation into a clear solution suitable for administration. The preparation follows a stepwise solvent addition protocol to ensure clarity and stability:

  • Master Liquid Preparation: Dissolve the required amount of this compound in DMSO to create a concentrated master solution.
  • Sequential Addition of Co-Solvents: Add solvents in the following order, ensuring clarity at each step before proceeding:
    • PEG300 (Polyethylene glycol 300)
    • Tween 80 (a surfactant)
    • Dilute with distilled water (ddH2O) or corn oil depending on the formulation requirements.
Step Solvent Added Purpose Notes
1 DMSO Master solution solvent Ensure complete dissolution
2 PEG300 Solubilizer and stabilizer Mix and clarify
3 Tween 80 Surfactant Mix and clarify
4 ddH2O or Corn oil Vehicle for in vivo delivery Mix and clarify; ensure clarity
  • Physical methods such as vortexing, ultrasound, or mild heating can assist in maintaining solution clarity.
  • The order of solvent addition is critical to prevent precipitation or cloudiness.

Quality Control and Analytical Verification

  • Purity is confirmed to be >98% by Certificate of Analysis (COA).
  • Safety Data Sheets (SDS) provide handling and storage guidelines.
  • Analytical methods such as HPLC and mass spectrometry are used to verify compound integrity post-preparation.

Research Findings Related to Preparation

  • The compound's physicochemical properties (clogP = 1.9, tPSA = 90 Ų) suggest moderate lipophilicity and polar surface area, influencing its solubility and formulation strategies.
  • Preparation methods are designed to preserve the active conformation and stability of this compound, critical for its function as an AAK1 inhibitor.
  • The use of co-solvents and surfactants in in vivo formulations improves bioavailability and reduces precipitation risks.

Summary Table of Preparation Methods for this compound

Preparation Aspect Details
Stock Solution Solvent DMSO
Stock Concentrations 1 mM, 5 mM, 10 mM
Solubility Enhancement Ultrasonic bath, mild heating (~37°C)
Storage Conditions -80°C (6 months), -20°C (1 month)
In Vivo Formulation Solvents DMSO → PEG300 → Tween 80 → ddH2O or Corn oil
Clarity Requirement Ensure clear solution before each solvent addition
Purity >98% confirmed by COA
Analytical Verification HPLC, Mass spectrometry

Q & A

Q. What experimental approaches are used to validate AAK1 inhibition by BMS-911172?

  • Methodological Answer : AAK1 inhibition is typically validated using kinase activity assays. For this compound, the half-maximal inhibitory concentration (IC50) is measured in both enzymatic and cellular assays. In enzymatic assays, recombinant AAK1 is incubated with the compound, and activity is quantified via fluorescence or luminescence-based substrates. Cellular assays involve measuring phosphorylation of AAK1 substrates (e.g., mu-2 adaptin) in cell lysates using Western blotting or ELISA. Discrepancies between enzymatic (IC50 = 12 nM) and cellular (IC50 = 51 nM) values may arise due to cell permeability, off-target effects, or intracellular protein binding .

Q. How should this compound be prepared and stored to ensure stability in experiments?

  • Methodological Answer : this compound is soluble in DMSO (100 mg/mL) but insoluble in water. Stock solutions should be prepared in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles, and stored at -20°C (short-term) or -80°C (long-term). Prolonged exposure to light, moisture, or temperatures above 4°C degrades the compound. For in vivo studies, formulations should use DMSO concentrations ≤10% to minimize solvent toxicity .

Q. What in vivo models are suitable for studying this compound’s efficacy in neuropathic pain?

  • Methodological Answer : The Chung mouse model (formalin-induced pain) and chronic constriction injury (CCI) rat model (thermal hyperalgesia and mechanical allodynia) are validated for this compound. Dosing at 60 mg/kg subcutaneously achieves significant inhibition of AAK1 activity. Pharmacodynamic markers, such as phosphorylation of mu-2 adaptin in brain tissue, confirm target engagement. Preclinical studies should include motor function tests (e.g., rotarod) to exclude off-target neurological effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo potency of this compound?

  • Methodological Answer : Differences in IC50 values between enzyme (12 nM) and cellular (51 nM) assays may stem from protein binding, cellular efflux pumps, or compensatory signaling pathways. To address this, perform plasma protein binding assays and evaluate compound stability in cell culture media. Use CRISPR/Cas9-mediated AAK1 knockout cells as a negative control to confirm on-target effects. Pharmacokinetic studies (e.g., brain-to-plasma ratio) can clarify bioavailability issues .

Q. What strategies optimize dose-response studies for this compound in chronic pain models?

  • Methodological Answer : Dose-response curves should span 10–100 mg/kg (subcutaneous administration) to capture efficacy and toxicity thresholds. Time-course experiments (e.g., 1–24 hours post-dosing) assess duration of AAK1 inhibition via phospho-mu-2 adaptin levels. Include positive controls (e.g., gabapentin) and vehicle controls to normalize data. Statistical power calculations (n ≥ 8/group) minimize variability in behavioral endpoints like paw withdrawal latency .

Q. How can off-target effects of this compound be systematically evaluated?

  • Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases at 1 µM this compound. For in vivo specificity, combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses of treated vs. untreated tissues. Cross-validate findings with AAK1-selective inhibitors or genetic knockdown models .

Q. What are critical factors in ensuring reproducibility of this compound’s bioactivity data?

  • Methodological Answer : Standardize assay conditions:
  • Enzyme assays: ATP concentration fixed at Km (1 mM).
  • Cellular assays: Serum-free media to reduce protein interference.
  • Validate compound purity (>98% via HPLC; request Certificate of Analysis from suppliers) .
    Document batch-specific activity variations and avoid DMSO stocks stored >6 months.

Q. How should researchers design experiments to integrate biochemical and cellular data for this compound?

  • Methodological Answer : Adopt a tiered approach:

Biochemical : Measure IC50 in kinase assays.

Cellular : Quantify target engagement via phospho-substrate inhibition (e.g., mu-2 adaptin).

Functional : Assess downstream effects (e.g., endocytosis rates in neuronal cells).
Use orthogonal methods (e.g., SPR for binding kinetics) to resolve conflicting results .

Data Analysis and Contradiction Resolution

Q. How to address variability in reported IC50 values for this compound across studies?

  • Methodological Answer : Variability may arise from assay formats (ADP-Glo vs. radiometric) or buffer compositions. Harmonize protocols by:
  • Using identical ATP concentrations.
  • Including reference inhibitors (e.g., staurosporine) as internal controls.
  • Reporting IC50 values with 95% confidence intervals from ≥3 independent experiments .

Q. What analytical methods confirm the structural integrity of this compound after long-term storage?

  • Methodological Answer :
    Perform LC-MS (liquid chromatography-mass spectrometry) to verify molecular weight (339.34 g/mol) and purity. NMR (1H, 19F) detects decomposition products like free fluoride ions. For stability studies, store aliquots under varying conditions (e.g., -20°C vs. 4°C) and compare bioactivity over 6–12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.